molecular formula C22H20N2O2 B3496718 3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide

3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide

Cat. No.: B3496718
M. Wt: 344.4 g/mol
InChI Key: HUJISWHDMORNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide” is a type of benzamide, which is a significant class of amide compounds . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent . The yields for 2,3-dimethoxybenzamides were 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Molecular Structure Analysis

The molecular structure of benzamide compounds can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental methods . These methods provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide compounds can be complex due to the presence of multiple functional groups . For instance, in the synthesis of N-(3-Amino-4-methylphenyl)benzamide, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was performed . Since the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .

Mechanism of Action

The mechanism of action of benzamide compounds can vary depending on their specific structure and the biological system they interact with . Some benzamide compounds have shown various biological activities such as antioxidant, free radical scavenging, and metal chelating activity . They have also shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Future Directions

Benzamide compounds have a wide range of applications in medicinal chemistry and are crucial raw materials and intermediates in the synthesis of many drug candidates . Therefore, future research could focus on exploring new synthesis methods, studying their biological activities, and developing new drug candidates based on these compounds.

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-10-12-17(13-11-15)21(25)23-19-8-5-7-18(14-19)22(26)24-20-9-4-3-6-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJISWHDMORNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.